molecular formula C8H10BrNO B1279430 2-Bromo-3-isopropoxypyridine CAS No. 113503-65-4

2-Bromo-3-isopropoxypyridine

Cat. No. B1279430
CAS RN: 113503-65-4
M. Wt: 216.07 g/mol
InChI Key: OEYWNNYESKWLGO-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxypyridine, also known as BIP, is an organic compound with a molecular formula of C7H9BrNO. It is a colorless liquid with a sweet, pungent odor. BIP is used in the synthesis of many different compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of perfumes and in the production of flavors and fragrances. BIP is a versatile compound with many applications in the laboratory and in industry.

Scientific Research Applications

Convertible Isocyanides in Multicomponent Chemistry

2-Bromo-3-isopropoxypyridine has applications in convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a closely related compound, demonstrates optimal stability and synthetic efficiency, useful in pharmaceutical synthesis like opioid carfentanil (van der Heijden et al., 2016).

Practical 2,3-Pyridyne Precursor

3-Bromo-2-chloro-4-methoxypyridine, a variant of this compound, serves as a practical 2,3-pyridyne precursor. These precursors are pivotal in regioselective reactions with different furans (Walters et al., 1992).

Amination of Bromo-Derivatives

Amination processes involving derivatives of this compound result in various pyridine compounds, which have significance in pharmaceutical research and development (Pieterse & Hertog, 2010).

Recyclable Hypervalent Iodine(V) Reagents

Derivatives of this compound, like 2-iodylpyridines, are used as recyclable reagents for oxidation of sulfides and alcohols, playing a crucial role in organic synthesis (Yoshimura et al., 2011).

Halogen-rich Intermediate for Synthesis

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a derivative, is valuable for synthesizing pentasubstituted pyridines, essential in medicinal chemistry research (Wu et al., 2022).

Directed Deprotonation-Transmetalation

3-Bromopyridine, akin to this compound, undergoes regioselective deprotonation, leading to various substituted pyridines. This process is integral in developing complex organic compounds (Karig et al., 2001).

Synthesis of Metal-Complexing Molecular Rods

5-Brominated derivatives of 2,2'-bipyridines, related to this compound, are synthesized for creating metal-complexing molecular rods, instrumental in molecular engineering and nanotechnology (Schwab et al., 2002).

properties

IUPAC Name

2-bromo-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYWNNYESKWLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440757
Record name 2-Bromo-3-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113503-65-4
Record name 2-Bromo-3-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (160 mg) was dissolved in dimethylformamide (5 ml) and 2-bromo-3-pyridinol (500 mg) dissolved in dimethylformamide is slowly added dropwise. Then, 2-bromopropane (0.53 ml) was added to the solution and reacted for 5 hours at room temperature. Water was added to the suspension to dilute and extracted with ethyl acetate to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate and distilled under reduced pressure. As a result, 2-bromo-3-isopropyloxy pyridine (300 mg, yield: 48%) was obtained as an oil phase.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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